![molecular formula C16H16BrN5 B6458987 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549055-09-4](/img/structure/B6458987.png)
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, azetidinyl ring formation, and quinazoline ring construction. Researchers have employed various synthetic routes to access it, often starting from commercially available precursors. These methods are well-documented in the literature .
Scientific Research Applications
- Application : 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline may serve as an antimicrobial agent against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus flavus, Aspergillus niger) .
- Application : This compound could potentially exhibit anti-tubercular activity, making it relevant in the fight against Mycobacterium tuberculosis .
- Application : 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline may act as an inhibitor of liver alcohol dehydrogenase .
- Application : Researchers have studied this compound’s effects on acetylcholinesterase (AchE) activity, malondialdehyde (MDA) levels, and behavioral parameters in alevins .
Antimicrobial Activity
Anti-Tubercular Activity
Inhibitor of Liver Alcohol Dehydrogenase
Neurotoxicity Research
Synthetic Building Block
Future Directions
properties
IUPAC Name |
6-bromo-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-5-20-22(6-11)9-12-7-21(8-12)16-14-4-13(17)2-3-15(14)18-10-19-16/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAFBYARRGCVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline |
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